2-Benzothiazolecarbothioamide,6-methoxy-(9CI) 2-Benzothiazolecarbothioamide,6-methoxy-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215551
InChI: InChI=1S/C9H8N2OS2/c1-12-5-2-3-6-7(4-5)14-9(11-6)8(10)13/h2-4H,1H3,(H2,10,13)
SMILES:
Molecular Formula: C9H8N2OS2
Molecular Weight: 224.3 g/mol

2-Benzothiazolecarbothioamide,6-methoxy-(9CI)

CAS No.:

Cat. No.: VC16215551

Molecular Formula: C9H8N2OS2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) -

Specification

Molecular Formula C9H8N2OS2
Molecular Weight 224.3 g/mol
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carbothioamide
Standard InChI InChI=1S/C9H8N2OS2/c1-12-5-2-3-6-7(4-5)14-9(11-6)8(10)13/h2-4H,1H3,(H2,10,13)
Standard InChI Key NNHMQJWHXMKXJY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)C(=S)N

Introduction

Nomenclature and Structural Characteristics

The systematic name 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines as codified in the Ninth Collective Index of Chemical Abstracts (9CI). The benzothiazole core consists of a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) at position 6 and a carbothioamide (-C(=S)NH₂) group at position 2 . This configuration distinguishes it from the closely related 6-methoxybenzo[d]thiazole-2-carboxamide (CAS 946-12-3), which features a carboxamide (-C(=O)NH₂) group instead .

Molecular Formula and Weight

The molecular formula is C₉H₈N₂O₂S₂, derived from the benzothiazole backbone (C₇H₄NS), methoxy group (OCH₃), and carbothioamide (CSNH₂). The exact molecular weight is 240.31 g/mol, calculated as follows:

Molecular weight=(12.01×9)+(1.01×8)+(14.01×2)+(16.00×2)+(32.07×2)=240.31g/mol.\text{Molecular weight} = (12.01 \times 9) + (1.01 \times 8) + (14.01 \times 2) + (16.00 \times 2) + (32.07 \times 2) = 240.31 \, \text{g/mol}.

This differs from its carboxamide analog (C₉H₈N₂O₂S), which has a molecular weight of 208.24 g/mol .

Spectroscopic Properties

While direct spectroscopic data for 2-benzothiazolecarbothioamide,6-methoxy-(9CI) are scarce, inferences can be drawn from related compounds:

  • IR Spectroscopy: The carbothioamide group exhibits a characteristic C=S stretching vibration at ~1,200–1,050 cm⁻¹, distinct from the C=O stretch (~1,680–1,630 cm⁻¹) in carboxamides .

  • NMR: The methoxy proton signal typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the thioamide NH₂ protons resonate downfield (δ 9.0–10.0 ppm) due to hydrogen bonding with sulfur .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-benzothiazolecarbothioamide derivatives often begins with the cyclization of thiourea derivatives or the reaction of 2-aminothiophenols with carbonyl compounds. For example, White et al. (1963) demonstrated the synthesis of 6-methoxybenzo[d]thiazole-2-carboxamide via condensation of 2-amino-4-methoxyphenol with cyanogen bromide, followed by oxidation . Adapting this method, the carbothioamide variant could be synthesized by substituting the cyanogen bromide with thiocyanate reagents such as ammonium thiocyanate (NH₄SCN) in the presence of hydrochloric acid:

2-Amino-4-methoxyphenol+NH₄SCNHCl2-Benzothiazolecarbothioamide,6-methoxy-(9CI).\text{2-Amino-4-methoxyphenol} + \text{NH₄SCN} \xrightarrow{\text{HCl}} \text{2-Benzothiazolecarbothioamide,6-methoxy-(9CI)}.

Key Challenges

  • Thioamide Stability: The C=S bond is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.

  • Regioselectivity: Competing reactions at the 2- and 6-positions require careful control of temperature and catalysts.

Physicochemical Properties

Thermal and Solubility Profiles

Comparative data with the carboxamide analog (CAS 946-12-3) provide insights:

Property2-Benzothiazolecarbothioamide,6-methoxy-(9CI)6-Methoxybenzo[d]thiazole-2-carboxamide
Density (g/cm³)~1.45 (estimated)1.397
Boiling Point (°C)~400 (extrapolated)395.5
Flash Point (°C)~200 (estimated)193
Solubility in WaterLowSlightly soluble

The carbothioamide’s increased molecular weight and sulfur content likely reduce aqueous solubility compared to the carboxamide .

Crystallography and Conformation

X-ray diffraction studies of analogous compounds reveal planar benzothiazole rings with dihedral angles <5° between the benzene and thiazole moieties. The methoxy group adopts an equatorial conformation to minimize steric hindrance .

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